Cisapride

hERG pharmacology 5-HT₄ receptor agonism cardiac ion channel

Cisapride is a nonselective 5-HT₄ receptor agonist (EC₅₀ 140 nM) and potent hERG potassium channel blocker (IC₅₀ 9.4 nM). This dual pharmacology makes it an irreplaceable reference standard for hERG liability assays, QT prolongation research, and gastrointestinal motility studies. Its well-characterized cardiac risk profile (5.61% adverse event incidence) provides a benchmark for novel compound screening. Unlike selective 5-HT₄ agonists (prucalopride, mosapride), cisapride exhibits ~20-fold higher hERG affinity, ensuring experimental relevance. Available for research and veterinary applications under restricted access programs; no direct human therapeutic use permitted.

Molecular Formula C23H29ClFN3O4
Molecular Weight 465.9 g/mol
CAS No. 104860-73-3
Cat. No. B012094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCisapride
CAS104860-73-3
Synonyms4-AMINO-5-CHLORO-N-{1-[3-(4-FLUOROPHENOXY)PROPYL]-3-METHOXY-4-PIPERIDYL}-2-METHOXYBENZAMIDE
Molecular FormulaC23H29ClFN3O4
Molecular Weight465.9 g/mol
Structural Identifiers
SMILESCOC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F
InChIInChI=1S/C23H29ClFN3O4/c1-30-21-13-19(26)18(24)12-17(21)23(29)27-20-8-10-28(14-22(20)31-2)9-3-11-32-16-6-4-15(25)5-7-16/h4-7,12-13,20,22H,3,8-11,14,26H2,1-2H3,(H,27,29)
InChIKeyDCSUBABJRXZOMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySparingly soluble in methanol. Soluble in acetone
Practically insoluble in water.

Structure & Identifiers


Interactive Chemical Structure Model





Cisapride (CAS 104860-73-3): Evidence-Based Scientific Procurement Guide for Research Applications


Cisapride is a substituted benzamide gastroprokinetic agent that acts as a nonselective 5-HT₄ receptor agonist with additional antagonist activity at the human ether-a-go-go-related gene (hERG) potassium channel [1]. Originally developed by Janssen Pharmaceuticals, cisapride enhances acetylcholine release from the enteric nervous system to stimulate upper gastrointestinal motility [1]. Due to documented cardiovascular adverse events, cisapride was voluntarily withdrawn from the U.S. market on July 14, 2000, and is now restricted globally to limited access programs or veterinary applications [2]. The compound remains available to researchers as a reference standard for hERG channel pharmacology studies, as a comparator in gastrointestinal motility research, and for veterinary use in treating feline megacolon and lagomorph GI stasis [3].

Cisapride Procurement: Why In-Class 5-HT₄ Agonists Cannot Be Interchanged in Research Protocols


Procuring a generic '5-HT₄ agonist' for research or veterinary use is scientifically unsound due to profound differences in receptor selectivity, hERG channel affinity, and resultant cardiac safety profiles across this drug class. Cisapride exhibits a unique dual pharmacology: potent 5-HT₄ receptor agonism (EC₅₀ 140 nM) combined with high-affinity hERG potassium channel blockade (IC₅₀ 9.4 nM) . In contrast, selective 5-HT₄ agonists such as prucalopride demonstrate a ~20-fold higher hERG IC₅₀, while mosapride, clebopride, and renzapride show no clinically relevant hERG affinity [1]. For researchers studying hERG channel pharmacology, drug-induced QT prolongation mechanisms, or requiring a prokinetic agent with a fully characterized safety profile, no selective 5-HT₄ agonist can serve as a valid cisapride substitute. Additionally, regulatory status differs markedly: cisapride operates under FDA compassionate use or restricted veterinary access, whereas prucalopride and mosapride maintain full market approval in multiple regions [2]. Substitution without quantitative validation of receptor occupancy, hERG binding, and regulatory provenance compromises experimental reproducibility and regulatory compliance.

Cisapride: Quantified Differentiation Versus 5-HT₄ Agonist Comparators and hERG Reference Standards


Cisapride Displays Potent Dual Pharmacology: 5-HT₄ Receptor Agonism (EC₅₀ 140 nM) with Concurrent High-Affinity hERG Blockade (IC₅₀ 9.4 nM)

Cisapride exhibits a unique dual pharmacological profile characterized by simultaneous 5-HT₄ receptor agonism and potent hERG potassium channel blockade. In standardized in vitro assays, cisapride demonstrates a 5-HT₄ receptor EC₅₀ of 140 nM and a hERG channel IC₅₀ of 9.4 nM . This dual activity distinguishes cisapride from selective 5-HT₄ agonists such as prucalopride, which requires a 20-fold higher concentration (hERG IC₅₀ 5.7 × 10⁻⁶ M versus cisapride 2.4 × 10⁻⁷ M) to achieve comparable channel blockade [1]. Alternative hERG IC₅₀ values have been reported across different experimental conditions, ranging from 7 nM to 72 nM depending on voltage protocol and temperature [2]. Importantly, the 5-HT₄ EC₅₀ and hERG IC₅₀ of cisapride are within the same order of magnitude (140 nM vs 9.4 nM), meaning that therapeutically relevant plasma concentrations inevitably produce concurrent hERG blockade, a property not shared by mosapride, clebopride, or renzapride [3].

hERG pharmacology 5-HT₄ receptor agonism cardiac ion channel proarrhythmia model

Cisapride Superior Efficacy Over Tegaserod and Lansoprazole in Functional Dyspepsia: Network Meta-Analysis Quantification

In a comprehensive network meta-analysis of 58 trials encompassing 15,629 participants and 21 pharmacological treatments for functional dyspepsia, cisapride demonstrated statistically significant superiority over both tegaserod (another nonselective 5-HT₄ agonist) and lansoprazole (a proton pump inhibitor) [1]. Specifically, cisapride was significantly more effective than lansoprazole with an odds ratio (OR) of 0.30 (95% credible interval [CrI] 0.09-0.99) and significantly more effective than tegaserod with an OR of 0.26 (95% CrI 0.07-0.98) [1]. In the rank probability analysis across all 21 interventions, cisapride ranked third overall with a 23% probability of being the most effective treatment, behind only levosulpiride (rank 1, 77% probability) and cinitapride (rank 2, 17% probability) [1]. This places cisapride ahead of domperidone, itopride, and all proton pump inhibitors evaluated in the network for short-term symptom relief (<4 weeks).

functional dyspepsia prokinetic efficacy network meta-analysis comparative therapeutics

Cisapride Outperforms Ranitidine in Functional Dyspepsia: 87% vs 61% Response Rate at Week 8

A randomized double-blind parallel-group trial compared cisapride (30 mg daily) versus ranitidine (300 mg daily) in 203 patients with functional dyspepsia [1]. At the 8-week endpoint, 87% of cisapride-treated patients achieved an excellent or good therapeutic response, compared to 61% of ranitidine-treated patients, representing an absolute difference of 26 percentage points [1]. Cisapride produced significantly greater reductions in epigastric distension scores (P = 0.03) and showed a trend toward greater improvement in epigastric pain (P = 0.07) [1]. Following treatment discontinuation, the cisapride group maintained superior symptom control with significantly less deterioration in diffuse epigastric pain (P = 0.05), epigastric distension (P = 0.002), and the cluster of epigastric discomfort symptoms (P = 0.05) during the 4-week drug-free follow-up period [1].

functional dyspepsia randomized controlled trial prokinetic vs antisecretory cisapride efficacy

Cisapride Demonstrates Efficacy Equivalent to Ranitidine in Gastric Ulcer Healing: 86% vs 89% at 8 Weeks

A double-blind, randomized, parallel-group multicenter study evaluated cisapride (10 mg t.i.d.) versus ranitidine (150 mg b.i.d.) in 120 patients with gastric ulcer over an 8-week treatment period [1]. Endoscopic evaluation demonstrated that ulcer healing rates were 86% in the cisapride group compared to 89% in the ranitidine group, a nonsignificant difference [1]. The incidence of medium-sized or large ulcers decreased from 98% at baseline to 15% at week 4 and 4% at week 8 in the cisapride group, versus 85% to 11% to 4% in the ranitidine group [1]. Both treatments produced comparable symptomatic relief for diurnal and nocturnal epigastric pain, epigastric pressure, and sensation of fullness [1]. These findings indicate that a prokinetic mechanism (enhanced gastric emptying and coordination) achieves ulcer healing outcomes equivalent to acid suppression.

gastric ulcer prokinetic efficacy cisapride vs ranitidine ulcer healing rate

Cisapride Cardiac Adverse Event Incidence: 5.61% Overall, 10.98% QT Prolongation (Meta-Analysis)

A systematic review and meta-analysis of 53 articles comprising 57 studies evaluated the incidence of cardiac adverse events associated with cisapride use [1]. In 38 small-sample studies, the pooled overall incidence of cardiac adverse events was 5.61% (95% confidence interval [CI]: 3.49%-8.10%) [1]. The specific incidence of QT interval prolongation was 10.98% (95% CI: 5.13%-18.34%), palpitations occurred at 4.10% (95% CI: 2.84%-5.54%), and arrhythmias at 0.40% (95% CI: 0.00%-1.44%) [1]. Three large database studies reported arrhythmia incidence ranging from 0.91 to 1.28 per 1,000 person-years [1]. Subgroup analysis indicated that pediatric patients experienced a higher risk of QT prolongation [1]. The systematic review identified that nonselective 5-HT₄ agonists cisapride and tegaserod are associated with distinct cardiovascular adverse events: QT prolongation for cisapride (via hERG blockade) versus ischemia for tegaserod (via 5-HT₁ receptor activation) [2].

cardiac safety QT prolongation adverse event incidence cisapride risk quantification

Cisapride Unique Regulatory Status: FDA Withdrawal and Restricted Access Pathway Differentiate from Approved 5-HT₄ Agonists

Cisapride occupies a unique regulatory position among 5-HT₄ receptor agonists. The compound was voluntarily withdrawn from the U.S. market on July 14, 2000, and is no longer available through retail pharmacies [1]. In the United States, human access is restricted to a Limited Access Program (LAP) jointly administered by Janssen Pharmaceuticals and the FDA, with no new patient enrollment currently being accepted [1]. In Europe, cisapride indications have been severely limited, and the drug has been banned in India and the Philippines since 2011 . This regulatory status contrasts sharply with prucalopride, which maintains full FDA and EMA approval for chronic idiopathic constipation, and mosapride, which is widely approved and marketed in Asia [2]. In the United States and Canada, cisapride remains available for veterinary use and is commonly prescribed for feline megacolon and rabbit GI stasis, often in combination with metoclopramide [3].

regulatory status limited access program compassionate use veterinary applications

Cisapride Research and Procurement Applications: Evidence-Driven Use Cases


hERG Channel Pharmacology and Cardiac Safety Screening

Cisapride serves as a validated positive control and reference compound for hERG potassium channel inhibition studies. Its dual pharmacology (5-HT₄ EC₅₀ 140 nM; hERG IC₅₀ 9.4 nM) makes it an ideal tool for assessing cardiac liability in early-stage drug discovery . Researchers can use cisapride to calibrate patch-clamp assays, validate high-throughput hERG screening platforms, and establish concentration-response curves for QT prolongation risk assessment. The compound's well-characterized IC₅₀ range (7-72 nM depending on voltage protocol and temperature) provides a benchmark for comparing novel chemical entities with unknown cardiac safety profiles [1].

Gastrointestinal Motility Research and Prokinetic Comparator Studies

In functional dyspepsia and gastroparesis research, cisapride represents a historically significant prokinetic agent with extensive clinical trial data supporting its use as a positive control or comparator. The network meta-analysis quantifying cisapride's superiority over tegaserod (OR 0.26, 95% CrI 0.07-0.98) and lansoprazole (OR 0.30, 95% CrI 0.09-0.99) provides evidence-based justification for its inclusion in comparative efficacy protocols [2]. The head-to-head trial demonstrating 87% response rate versus 61% for ranitidine establishes a quantitative efficacy benchmark for functional dyspepsia studies [3].

Veterinary Medicine: Feline Megacolon and Lagomorph GI Stasis

Cisapride remains an essential therapeutic agent in veterinary practice in the United States and Canada, where it is routinely prescribed for feline megacolon and gastrointestinal stasis in rabbits [4]. Veterinary procurement requires sourcing through licensed veterinary pharmaceutical distributors or compounding pharmacies, as human-labeled cisapride products are no longer available. The compound's prokinetic mechanism (5-HT₄ receptor-mediated acetylcholine release) is particularly effective for managing hypomotility disorders in companion animals where alternative prokinetics have failed or are contraindicated.

Cardiotoxicity Research and QT Prolongation Modeling

The quantified incidence of cisapride-associated cardiac adverse events—overall 5.61% (95% CI: 3.49%-8.10%), with QT prolongation specifically at 10.98% (95% CI: 5.13%-18.34%)—establishes cisapride as a definitive reference compound for drug-induced QT prolongation research [5]. Investigators studying the mechanisms of acquired long QT syndrome, torsades de pointes, or drug-drug interactions involving CYP3A4 inhibition can utilize cisapride as a well-documented model agent with a fully characterized risk-benefit profile and established hERG binding kinetics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cisapride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.